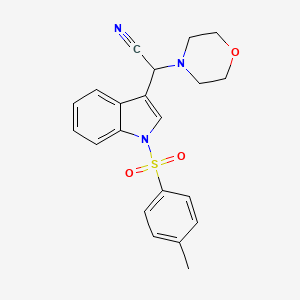![molecular formula C12H19ClN4 B2643234 N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride CAS No. 2379972-11-7](/img/structure/B2643234.png)
N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase B (AKT), which is a critical signaling molecule involved in several cellular processes such as cell growth, proliferation, and survival.
Mechanism of Action
N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride acts as a potent inhibitor of protein kinase B (this compound). This compound is a critical signaling molecule that plays a vital role in several cellular processes such as cell growth, proliferation, and survival. Inhibition of this compound activity by this compound leads to the suppression of cell growth and proliferation, which is particularly beneficial in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for the elimination of abnormal cells. Additionally, it has been found to inhibit angiogenesis, which is the process of blood vessel formation, thereby reducing the blood supply to tumors.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride is its ability to selectively inhibit this compound activity, which is a critical signaling molecule in several cellular processes. This selectivity makes it an attractive candidate for cancer treatment, as it can target cancer cells while sparing healthy cells. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride. One possible direction is to investigate its potential as a combination therapy with other chemotherapy drugs or radiation therapy. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of the compound. Another possible direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and Alzheimer's disease, where this compound signaling plays a critical role.
Conclusion:
This compound is a potent inhibitor of protein kinase B (this compound), which has gained significant attention in the field of scientific research. Its ability to selectively inhibit this compound activity makes it an attractive candidate for cancer treatment. However, further studies are required to optimize its synthesis method, improve its solubility, and investigate its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride involves the reaction of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast, lung, and pancreatic cancer cells. Additionally, it has been found to enhance the efficacy of chemotherapy drugs and radiation therapy.
Properties
IUPAC Name |
N-tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.ClH/c1-8-6-11(14-12(3,4)5)16-10(13-8)7-9(2)15-16;/h6-7,14H,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYASGUSMLTGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2NC(C)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

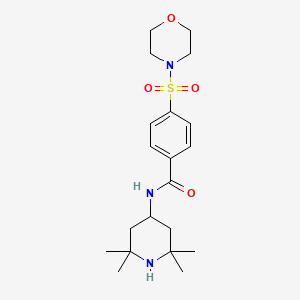
![2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2643155.png)
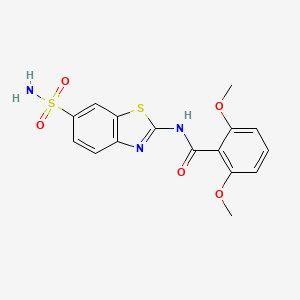
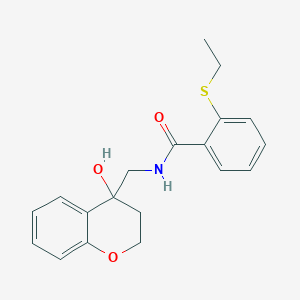
![[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2643158.png)
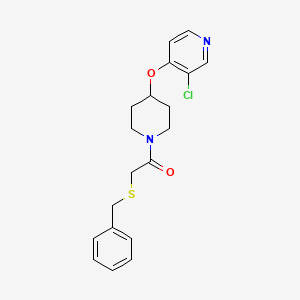
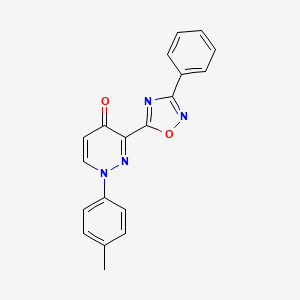
![1-ethyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2643162.png)
![6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2643163.png)


